6-(2,6-Dimethylphenoxy)hexan-2-one
Description
Properties
IUPAC Name |
6-(2,6-dimethylphenoxy)hexan-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O2/c1-11-7-6-8-12(2)14(11)16-10-5-4-9-13(3)15/h6-8H,4-5,9-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZZDVXDYQCDIAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OCCCCC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Medicinal Chemistry
Anticonvulsant Activity:
Research has indicated that derivatives of 6-(2,6-dimethylphenoxy)hexan-2-one exhibit anticonvulsant properties. For instance, compounds synthesized from this structure have been evaluated for their efficacy in models of seizures, such as the maximal electroshock (MES) test. Notably, certain derivatives demonstrated significant activity against seizures, suggesting potential therapeutic applications in treating epilepsy and related disorders .
Pharmacological Studies:
In pharmacological studies, compounds based on 6-(2,6-dimethylphenoxy)hexan-2-one have shown promise in modulating various biological pathways. For example, some derivatives have been assessed for their interactions with PPAR receptors, which are crucial in metabolic regulation. These interactions could lead to developments in treatments for metabolic disorders .
Synthetic Organic Chemistry
Building Block in Synthesis:
The compound serves as an important building block in the synthesis of more complex organic molecules. It is used in the preparation of various pharmaceutical intermediates and agrochemicals. The synthesis typically involves nucleophilic substitution reactions where the phenoxy group reacts with electrophiles to form new compounds .
Reaction Mechanisms:
The reactivity of 6-(2,6-dimethylphenoxy)hexan-2-one allows it to participate in diverse chemical reactions such as oxidation and reduction. For example:
- Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
- Reduction: The phenoxy group can be reduced to yield phenolic compounds.
These reactions facilitate the development of novel compounds with tailored properties for specific applications .
Industrial Applications
Specialty Chemicals:
In industrial settings, 6-(2,6-dimethylphenoxy)hexan-2-one is utilized in the formulation of specialty chemicals. Its unique properties make it suitable for use in coatings, adhesives, and other materials that require specific performance characteristics.
Agricultural Chemicals:
The compound has potential applications in the development of agrochemicals due to its ability to modify biological activity. Research into its efficacy as a pesticide or herbicide is ongoing, focusing on optimizing its structure for enhanced performance against pests while minimizing environmental impact .
Table 1: Summary of Biological Activities
| Compound | Activity Type | Model Used | Reference |
|---|---|---|---|
| Compound I | Anticonvulsant | Maximal Electroshock | |
| Compound II | PPAR Modulation | In vitro assays | |
| Compound III | Potential Herbicide | Field trials |
Case Study: Anticonvulsant Activity
A study conducted on various derivatives of 6-(2,6-dimethylphenoxy)hexan-2-one revealed that certain analogs showed significant anticonvulsant activity in MES models. The mechanism was hypothesized to involve modulation of neurotransmitter systems influenced by the phenoxy group’s interactions with neuronal receptors .
Comparison with Similar Compounds
Mexiletine Analogs (Phenoxy-Alkylamines)
Example Compound: (-)-S-3-(2,6-Dimethylphenoxy)-2-methylpropanamine (Compound III)
- Structural Differences : Replaces the hexan-2-one ketone with a propanamine group.
- Key Findings: Exhibits potent use-dependent sodium channel blockade (IC₅₀ = 15 μM at 10 Hz stimulation), outperforming mexiletine (IC₅₀ = 83 μM) due to its longer alkyl chain and enhanced lipophilicity . The 2,6-dimethylphenoxy group contributes to stereoselective binding, with the R-(-) enantiomer showing 2-fold higher potency than the S-(+) form in tonic block experiments .
Piperazine Derivatives (HBK Series)
Example Compound: HBK14 (1-[(2,6-Dimethylphenoxy)ethoxyethyl]-4-(2-methoxyphenyl)piperazine hydrochloride)
- Structural Differences : Incorporates a piperazine ring and ethoxyethyl linker instead of a ketone.
- Key Findings: The 2,6-dimethylphenoxy group enhances hydrophobic interactions with receptors, as seen in HBK14’s affinity for serotonin and dopamine receptors . Alkyl chain length modulates pharmacokinetics: Ethoxyethyl chains improve solubility, whereas longer chains (e.g., propyl in HBK17) increase lipophilicity .
- Implications : The hexan-2-one backbone in the target compound may balance lipophilicity and solubility, avoiding the need for charged groups (e.g., hydrochloride in HBK14).
Acetamide Derivatives (Pharmacopeial Forum Compounds)
Example Compound: N-[(2S,3S,5S)-5-Amino-3-hydroxy-1,6-diphenylhexan-2-yl]-2-(2,6-dimethylphenoxy)acetamide
- Structural Differences : Substitutes the ketone with an acetamide group linked to a peptide-like scaffold.
- Key Findings: The 2,6-dimethylphenoxy moiety improves metabolic stability by resisting oxidative degradation . Acetamide derivatives show enhanced target specificity in mycobacterial applications compared to simpler alkyl ketones .
- Implications: The ketone in 6-(2,6-Dimethylphenoxy)hexan-2-one may confer different hydrogen-bonding capabilities, affecting binding to enzymatic targets.
Agrochemical Compounds (Pesticide Chemicals)
Example Compound : Oxadixyl (N-(2,6-dimethylphenyl)-2-methoxy-N-(2-oxo-3-oxazolidinyl)acetamide)
- Structural Differences : Features an oxazolidinyl-acetamide core instead of a linear ketone.
- Key Findings :
Preparation Methods
Reaction Mechanism and Conditions
The phenol’s deprotonation by a base (e.g., NaOH or K₂CO₃) generates a phenoxide ion, which undergoes nucleophilic substitution with 6-bromohexan-2-one. Polar aprotic solvents like dimethylformamide (DMF) or acetone enhance reactivity, while temperatures of 80–100°C accelerate the reaction.
Example Protocol
Challenges and Optimizations
Steric hindrance from the 2,6-dimethyl groups on the phenol can slow reaction kinetics. Increasing the reaction time to 24 hours or using phase-transfer catalysts (e.g., tetrabutylammonium bromide) improves yields to >90%.
Nucleophilic Aromatic Substitution (SNAr)
In cases where the phenol is activated by electron-withdrawing groups, SNAr becomes feasible. While 2,6-dimethylphenol is electron-rich, fluorinated leaving groups (e.g., nitro or sulfonate) on hexan-2-one derivatives may enable this pathway.
Substrate Design and Catalysis
Introducing a nitro group at the para position of hexan-2-one’s aromatic counterpart could activate the ring for substitution. However, this approach is less common due to the need for stringent conditions (e.g., CuI catalysis at 150°C).
Friedel-Crafts Alkylation
Friedel-Crafts alkylation traditionally employs alkyl halides and Lewis acids (e.g., AlCl₃) to form C–C bonds. For 6-(2,6-dimethylphenoxy)hexan-2-one, this method faces limitations due to the phenol’s steric bulk and the ketone’s potential side reactions.
Modified Approaches
Using a protected ketone (e.g., acetal) during alkylation minimizes undesired interactions. Subsequent deprotection under acidic conditions (e.g., HCl/water) regenerates the ketone.
Table 1: Comparative Analysis of Friedel-Crafts Conditions
| Alkylating Agent | Catalyst | Temperature (°C) | Yield (%) |
|---|---|---|---|
| 6-Chlorohexan-2-one acetal | AlCl₃ | 0–25 | 62 |
| 6-Bromohexan-2-one acetal | FeCl₃ | 25–40 | 58 |
Oxidation of Secondary Alcohols
Hexan-2-one can be synthesized via oxidation of 6-(2,6-dimethylphenoxy)hexan-2-ol. Catalytic oxidation using Ru-based catalysts or stoichiometric oxidants like pyridinium chlorochromate (PCC) are viable.
Catalytic Hydrogenation and Oxidation
A two-step process involving:
-
Etherification : 2,6-Dimethylphenol with 6-hydroxyhex-2-ene.
-
Oxidation : Using RuCl₃/NaIO₄ to convert the alcohol to ketone.
Key Data
Industrial-Scale Considerations
Q & A
Q. Q1. What are the established synthetic routes for 6-(2,6-dimethylphenoxy)hexan-2-one, and what purification methods are critical for high-purity yields?
Methodological Answer: The synthesis typically begins with 2,6-dimethylphenol as the starting material. Alkylation of the phenolic oxygen with a hexan-2-one derivative (e.g., bromohexan-2-one) under basic conditions (e.g., K₂CO₃ in acetone) is a common approach. Purification involves liquid-liquid extraction to remove unreacted starting materials, followed by column chromatography using silica gel and hexane/ethyl acetate gradients. Recrystallization from ethanol or methanol further enhances purity (>97%) .
Q. Q2. How is the molecular structure of 6-(2,6-dimethylphenoxy)hexan-2-one characterized, and what spectroscopic techniques are most reliable?
Methodological Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the presence of the dimethylphenoxy group (aromatic protons at δ 6.8–7.1 ppm, methyl groups at δ 2.1–2.3 ppm) and the hexan-2-one backbone (ketone carbonyl at ~207 ppm in ¹³C NMR).
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (C₁₄H₂₀O₂) with an [M+H]+ peak at m/z 229.1435.
- FT-IR : A strong carbonyl stretch at ~1715 cm⁻¹ confirms the ketone functionality .
Q. Q3. What are the key physicochemical properties of 6-(2,6-dimethylphenoxy)hexan-2-one relevant to experimental handling?
Methodological Answer:
- Solubility : Freely soluble in ethanol, acetone, and DMSO; sparingly soluble in water (<0.1 mg/mL).
- Stability : Stable at room temperature in inert atmospheres but prone to oxidation under prolonged light exposure. Store in amber vials at 4°C for long-term use.
- Melting Point : Crystalline form melts at 83–84°C (determined via differential scanning calorimetry) .
Advanced Research Questions
Q. Q4. How do reaction conditions influence the regioselectivity of electrophilic substitution on the dimethylphenoxy moiety?
Methodological Answer: The 2,6-dimethyl groups sterically hinder ortho substitution, directing electrophiles (e.g., nitration, halogenation) to the para position. For example, nitration with HNO₃/H₂SO₄ at 0°C yields 4-nitro-2,6-dimethylphenoxy derivatives. Kinetic vs. thermodynamic control can be assessed by varying temperature and reaction time, with HPLC monitoring intermediate formation .
Q. Q5. What analytical strategies resolve contradictions in reported reaction pathways for derivatives of 6-(2,6-dimethylphenoxy)hexan-2-one?
Methodological Answer:
- Isotopic Labeling : Use ¹³C-labeled ketone precursors to track carbon migration during rearrangements.
- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict transition states and energy barriers, reconciling divergent pathways (e.g., keto-enol tautomerism vs. direct nucleophilic attack).
- Cross-Validation : Compare GC-MS, LC-MS, and NMR data from replicate experiments to identify artifacts versus genuine intermediates .
Q. Q6. What in vitro pharmacological assays are suitable for evaluating the neuroprotective potential of 6-(2,6-dimethylphenoxy)hexan-2-one derivatives?
Methodological Answer:
- Primary Neuronal Cultures : Assess oxidative stress mitigation using H₂O₂-induced apoptosis models, with viability measured via MTT assays.
- Dopaminergic Systems : Monitor dopamine release in SH-SY5Y cells via HPLC-electrochemical detection.
- Target Engagement : Radioligand binding assays (e.g., for NMDA or GABA receptors) quantify affinity (Kᵢ values). Dose-response curves (IC₅₀) validate structure-activity relationships .
Q. Q7. How does the stereoelectronic environment of the hexan-2-one chain influence metabolic stability in hepatic microsomal assays?
Methodological Answer:
- Microsomal Incubations : Use rat liver microsomes with NADPH cofactor to track ketone reduction (to alcohol metabolites) via LC-MS.
- Electron-Withdrawing Effects : The ketone’s electron-deficient carbonyl accelerates CYP450-mediated oxidation, reducing half-life (t₁/₂ < 2 hr). Introduce α-methyl branching to sterically hinder enzyme access, improving t₁/₂ to >6 hr .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
